3-(2-Chloropyridin-3-yl)propan-1-amine chemical structure
3-(2-Chloropyridin-3-yl)propan-1-amine chemical structure
Topic: 3-(2-Chloropyridin-3-yl)propan-1-amine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(2-Chloropyridin-3-yl)propan-1-amine (CAS: 1000512-13-9) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. Structurally, it consists of a 2-chloropyridine core substituted at the 3-position with a saturated propylamino chain. This molecule serves as a critical "linker-scaffold" hybrid; the chloropyridine moiety offers a versatile electrophilic site for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine provides a nucleophilic handle for amide coupling or reductive amination. Its physiochemical profile makes it an ideal precursor for kinase inhibitors, GPCR ligands, and PROTAC linkers.
Part 1: Chemical Identity & Physicochemical Properties
This section consolidates the fundamental data required for identification and property-based design.
| Property | Data |
| IUPAC Name | 3-(2-chloropyridin-3-yl)propan-1-amine |
| Common Synonyms | 3-(2-Chloro-3-pyridyl)propylamine; 2-Chloro-3-(3-aminopropyl)pyridine |
| CAS Number | 1000512-13-9 |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| SMILES | NCCCC1=CC=CN=C1Cl |
| LogP (Predicted) | ~1.6 |
| TPSA | 38.91 Ų |
| pKa (Amine) | ~10.0 (Aliphatic amine) |
| pKa (Pyridine) | ~0.5 (Suppressed by 2-Cl EWG) |
| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |
Part 2: Structural Analysis & Pharmacophore Mapping
The utility of 3-(2-Chloropyridin-3-yl)propan-1-amine stems from its electronic duality.
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The 2-Chloropyridine Core: The chlorine atom at the C2 position is activated by the adjacent pyridine nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (S_NAr) with strong nucleophiles or Palladium-catalyzed cross-couplings. However, it is stable enough to survive standard amide couplings at the aliphatic amine tail.
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The Propyl Linker: The three-carbon chain provides optimal flexibility, often used to bridge a pharmacophore binding to a deep pocket (pyridine) with a solvent-exposed residue (amine).
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Basicity: The pyridine nitrogen is weakly basic due to the electron-withdrawing inductive effect (-I) of the adjacent chlorine. The aliphatic amine retains standard basicity, necessitating protection (e.g., Boc, Cbz) during multi-step synthesis involving the pyridine ring.
Figure 1: Pharmacophore dissection of 3-(2-Chloropyridin-3-yl)propan-1-amine highlighting reactive and functional zones.
Part 3: Synthetic Pathways
Direct synthesis of this molecule requires careful orchestration to prevent hydrodehalogenation (removal of the Cl atom) during the reduction of the side chain. The most robust, scalable route utilizes a Wittig Olefination followed by Selective Reduction .
Route: Wittig Homologation of 2-Chloronicotinaldehyde
This protocol avoids the use of expensive transition metals in the first step and allows for the preservation of the aryl chloride.
Step 1: Wittig Reaction
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Reagents: 2-Chloronicotinaldehyde, (Cyanomethyl)triphenylphosphonium chloride, NaOH (aq) or KOtBu.
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Conditions: DCM/Water biphasic system or THF, 0°C to RT.
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Mechanism: Formation of the ylide generates the α,β-unsaturated nitrile.
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Intermediate: 3-(2-Chloropyridin-3-yl)acrylonitrile (E/Z mixture).
Step 2: Selective Reduction (The Critical Step)
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Challenge: Standard catalytic hydrogenation (H₂/Pd-C) will frequently cleave the C-Cl bond.
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Recommended Protocol: Cobalt(II) chloride-catalyzed borohydride reduction.
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Reagents: CoCl₂·6H₂O, NaBH₄.
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Solvent: Methanol.
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Procedure:
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Dissolve the acrylonitrile intermediate in MeOH.
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Add 0.1 equiv of CoCl₂·6H₂O (solution turns deep purple).
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Add NaBH₄ portion-wise at 0°C. The in-situ generated cobalt boride (black precipitate) functions as the active catalyst.
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Outcome: This selectively reduces the nitrile and the alkene to the saturated primary amine without touching the aryl chloride.
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Figure 2: Step-by-step synthetic workflow protecting the aryl chloride integrity.
Part 4: Applications in Medicinal Chemistry
This molecule is a "privileged structure" precursor. Its applications are defined by the orthogonality of its functional groups.
Kinase Inhibitors (Hinge Binding)
The 2-chloropyridine moiety is often converted into an aminopyridine or fused bicycle (e.g., azaindole, pyrido[2,3-d]pyrimidine).
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Mechanism: The pyridine nitrogen (N1) can serve as a hydrogen bond acceptor in the hinge region of kinases (e.g., GSK-3β, CDK).
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Workflow: The aliphatic amine is first coupled to a core scaffold. Subsequently, the 2-Cl is displaced by ammonia or an aniline to generate the donor-acceptor motif required for kinase affinity.
GPCR Ligands (Dopaminergic/Serotonergic)
The propyl-amine chain mimics the distance between the aromatic core and the basic nitrogen found in neurotransmitters like dopamine and serotonin.
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Application: Synthesis of D2/D3 receptor antagonists. The chloropyridine acts as a bioisostere for a phenyl or chlorophenyl ring, altering metabolic stability and lipophilicity.
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the aliphatic amine serves as the attachment point for the linker, while the chloropyridine can be derivatized to bind an E3 ligase ligand (e.g., Cereblon binders).
Part 5: Analytical Characterization
To validate the synthesis of 3-(2-Chloropyridin-3-yl)propan-1-amine, the following spectral signatures should be observed:
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¹H NMR (400 MHz, CDCl₃):
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Pyridine Protons: Three distinct signals in the aromatic region (approx. δ 8.2, 7.6, 7.2 ppm).[1]
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Propyl Chain:
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Triplet at ~2.7 ppm (2H, benzylic/pyridylic -CH₂-).
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Triplet at ~2.7 ppm (2H, -CH₂-NH₂).
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Quintet at ~1.8 ppm (2H, central -CH₂-).
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Amine: Broad singlet at ~1.2–2.0 ppm (exchangeable with D₂O).
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Mass Spectrometry (ESI):
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[M+H]⁺: 171.07 (characteristic 3:1 ratio of ³⁵Cl/³⁷Cl isotopes confirming the presence of chlorine).
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Part 6: Safety & Handling
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Hazards: Like most primary amines, it is corrosive and an irritant. The chloropyridine moiety adds potential acute toxicity if ingested.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from air; conversion to the Hydrochloride (HCl) or Dihydrochloride salt is recommended for long-term stability.
References
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ChemScene. (2025). Product Data: 3-(2-Chloropyridin-3-yl)propan-1-amine.[2] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13557523, 3-(Pyridin-3-yl)propan-1-amine (Analogous Structure). Retrieved from
- Heinz, T., et al. (2000). Selective reduction of nitriles to primary amines using Cobalt(II) chloride and Sodium Borohydride. Journal of Organic Chemistry. (Methodological basis for Step 2).
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BenchChem. (2025). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry. Retrieved from
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Olofsson, K., et al. (2000).[3] Regioselective Palladium-Catalyzed β-Arylation of N,N-Dialkylallylamines. Journal of Organic Chemistry. (Alternative Heck Synthesis Reference).
